molecular formula C14H17FO2 B2801924 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226238-78-3

1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2801924
CAS No.: 1226238-78-3
M. Wt: 236.286
InChI Key: ALGOGYWEHFUCLL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17FO2 This compound features a cyclohexane ring substituted with a carboxylic acid group and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-fluorobenzyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
  • 1-[(2-Bromophenyl)methyl]cyclohexane-1-carboxylic acid
  • 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid

Comparison: 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOGYWEHFUCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226238-78-3
Record name 1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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